molecular formula C12H12O5 B2818254 Methyl 2-(furan-2-yl)-4,6-dioxocyclohexane-1-carboxylate CAS No. 331965-95-8

Methyl 2-(furan-2-yl)-4,6-dioxocyclohexane-1-carboxylate

Cat. No.: B2818254
CAS No.: 331965-95-8
M. Wt: 236.223
InChI Key: ULMYPZXHFOQNNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(furan-2-yl)-4,6-dioxocyclohexane-1-carboxylate is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms. This compound is notable for its unique structure, which combines a furan ring with a cyclohexane ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(furan-2-yl)-4,6-dioxocyclohexane-1-carboxylate typically involves the reaction of furan derivatives with cyclohexane-based compounds. One common method involves the use of 5-hydroxymethylfurfural (HMF) as a starting material. HMF is reacted with p-tosyl benzyl alcohol using sulfuric acid as a catalyst . The reaction conditions often include elevated temperatures and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of biorefineries, where biomass-derived furfural and 5-hydroxymethylfurfural are converted into various furan derivatives . The process typically includes catalytic reactions under commercially relevant and environmentally acceptable conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(furan-2-yl)-4,6-dioxocyclohexane-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can convert the furan ring into more saturated compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction can produce tetrahydrofuran derivatives .

Scientific Research Applications

Methyl 2-(furan-2-yl)-4,6-dioxocyclohexane-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-(furan-2-yl)-4,6-dioxocyclohexane-1-carboxylate exerts its effects involves interactions with various molecular targets and pathways. The furan ring can participate in π-π stacking interactions with aromatic amino acids in proteins, influencing enzyme activity and protein function. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox-sensitive pathways in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(furan-2-yl)-4,6-dioxocyclohexane-1-carboxylate is unique due to its combination of a furan ring with a cyclohexane ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

methyl 2-(furan-2-yl)-4,6-dioxocyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O5/c1-16-12(15)11-8(10-3-2-4-17-10)5-7(13)6-9(11)14/h2-4,8,11H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMYPZXHFOQNNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CC(=O)CC1=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.